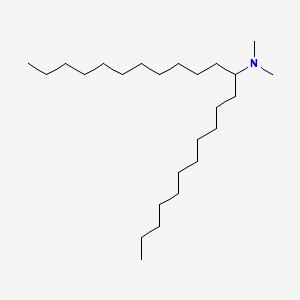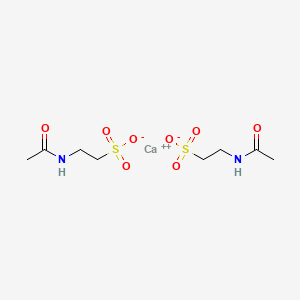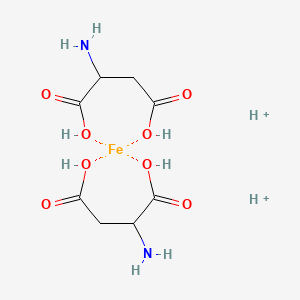
Phosphonic acid, methyl-, bis(4-(methylthio)phenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, methyl-, bis(4-(methylthio)phenyl) ester is an organophosphorus compound characterized by the presence of a phosphonic acid ester group and two 4-(methylthio)phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, methyl-, bis(4-(methylthio)phenyl) ester can be achieved through several methods. One common approach is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide . Another method is the catalytic cross-coupling reaction, which utilizes palladium or nickel catalysts to form the desired phosphonic acid ester . The Mannich-type condensation is also employed, where a phosphite reacts with formaldehyde and an amine to yield the phosphonic acid ester .
Industrial Production Methods
Industrial production of phosphonic acid esters often involves large-scale Michaelis-Arbuzov reactions due to their efficiency and scalability . The reaction conditions typically include the use of solvents such as toluene or acetonitrile and temperatures ranging from 50°C to 150°C . Catalytic cross-coupling reactions are also utilized in industrial settings, with the choice of catalyst and reaction conditions optimized for high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, methyl-, bis(4-(methylthio)phenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonic acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, methyl-, bis(4-(methylthio)phenyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of flame retardants, plasticizers, and surfactants.
Wirkmechanismus
The mechanism of action of phosphonic acid, methyl-, bis(4-(methylthio)phenyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
88847-60-3 |
|---|---|
Molekularformel |
C15H17O3PS2 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
1-[methyl-(4-methylsulfanylphenoxy)phosphoryl]oxy-4-methylsulfanylbenzene |
InChI |
InChI=1S/C15H17O3PS2/c1-19(16,17-12-4-8-14(20-2)9-5-12)18-13-6-10-15(21-3)11-7-13/h4-11H,1-3H3 |
InChI-Schlüssel |
NEUASVRIANKOMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(OC1=CC=C(C=C1)SC)OC2=CC=C(C=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)





